molecular formula C14H10N2O3 B11961268 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- CAS No. 64908-82-3

2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)-

Cat. No.: B11961268
CAS No.: 64908-82-3
M. Wt: 254.24 g/mol
InChI Key: WLZFHTNWGNZEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a nitrophenyl group and a pyridinyl group, making it a unique and interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- is largely dependent on its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The nitro group and pyridinyl ring play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Similar structure but lacks the pyridinyl group.

    2-Propen-1-one, 1-(4-methoxyphenyl)-3-(3-pyridinyl)-: Similar structure but has a methoxy group instead of a nitro group.

    2-Propen-1-one, 1-(4-chlorophenyl)-3-(3-pyridinyl)-: Similar structure but has a chloro group instead of a nitro group.

Uniqueness

The presence of both the nitrophenyl and pyridinyl groups in 2-Propen-1-one, 1-(4-nitrophenyl)-3-(3-pyridinyl)- makes it unique compared to other chalcones. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

64908-82-3

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C14H10N2O3/c17-14(8-3-11-2-1-9-15-10-11)12-4-6-13(7-5-12)16(18)19/h1-10H

InChI Key

WLZFHTNWGNZEBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.